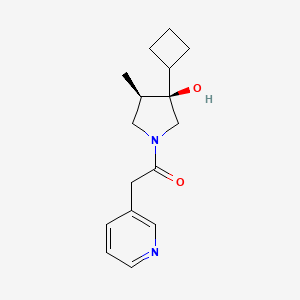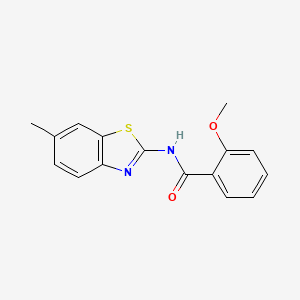![molecular formula C20H28N2O3 B5690346 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide, also known as CTDP-31, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide acts on the brain's dopamine system, which is involved in reward and motivation. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound also modulates the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide is its potential use in the treatment of neurodegenerative diseases and drug addiction. It has also been shown to have neuroprotective effects. However, there are also limitations to its use in lab experiments. This compound is a complex compound that requires specialized equipment and skilled chemists to synthesize. Additionally, there is limited information available on its toxicity and safety profile.
Future Directions
There are several future directions for research on 7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide. One area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on its potential use in the treatment of drug addiction and depression. Additionally, further research could be done to determine the toxicity and safety profile of this compound.
Synthesis Methods
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, followed by a reduction reaction and a final coupling reaction to produce the desired compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in the treatment of drug addiction and depression.
properties
IUPAC Name |
N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-17-5-4-15-12-16(14-25-18(15)13-17)19(23)21-9-8-20-6-2-10-22(20)11-3-7-20/h4-5,13,16H,2-3,6-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLYBLGWBWTBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCC34CCCN3CCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690283.png)

![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)
![3,5-dimethyl-1-[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-pyrrolidinyl]-1H-pyrazole](/img/structure/B5690296.png)
![7-methyl-2-(2-phenoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690303.png)
![{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B5690308.png)
![2-{2-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5690313.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

